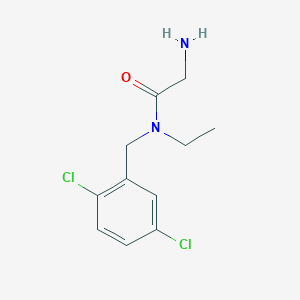

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide

Description

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide is a synthetic acetamide derivative featuring a dichlorinated benzyl group and an ethyl substituent on the nitrogen atom. The compound’s molecular formula is inferred as C₁₁H₁₃Cl₂N₂O (based on substituent analysis), with a molecular weight of ~266.14 g/mol. Key structural attributes include:

- 2,5-Dichlorobenzyl group: Enhances lipophilicity and may influence receptor binding or metabolic stability.

- N-Ethyl substitution: Likely reduces polarity compared to primary amides, altering pharmacokinetic properties.

- Acetamide backbone: A common pharmacophore in bioactive molecules, enabling hydrogen bonding and structural flexibility .

Properties

IUPAC Name |

2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-5-9(12)3-4-10(8)13/h3-5H,2,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRILFUOUFAKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,5-dichlorobenzyl chloride with ethylamine to form the intermediate 2,5-dichlorobenzyl ethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Potential : The compound is being studied for its ability to act as a selective inhibitor of certain enzymes and receptors. For instance, it has shown promise in inhibiting the activity of STAT3, a transcription factor involved in cancer progression, with an IC50 value of 15.8 µM .

- Antiviral Activity : Research indicates that related compounds exhibit antiviral properties against influenza viruses, suggesting that 2-amino derivatives could also possess similar activities .

2. Organic Synthesis

- Building Block for Complex Molecules : 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide can serve as a precursor for synthesizing more complex chemical entities. Its functional groups allow for various reactions such as oxidation and reduction, facilitating the development of new pharmaceuticals .

3. Biological Studies

- Biochemical Assays : The compound is utilized in assays to explore its interactions with proteins and nucleic acids, providing insights into its mechanism of action at the molecular level .

4. Industrial Applications

- Specialty Chemicals Production : Its unique properties make it suitable for developing specialty chemicals with applications in various industries, including agriculture and materials science .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of compounds structurally related to 2-amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide against different strains of influenza. The results demonstrated significant inhibition of viral replication in human bronchial epithelial cells, indicating potential therapeutic uses in treating viral infections .

Case Study 2: Inhibition of Enzymatic Activity

In another study focused on enzyme inhibition, the compound was assessed for its ability to inhibit carbonic anhydrases (hCA). It was found to exhibit high nanomolar inhibition against specific isoforms, highlighting its potential as a therapeutic agent in conditions like glaucoma .

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Selective enzyme inhibition | IC50 = 15.8 µM for STAT3 inhibition |

| Antiviral Research | Inhibition of influenza virus replication | Significant reduction in viral mRNA levels |

| Organic Synthesis | Precursor for complex molecules | Facilitates synthesis through oxidation/reduction |

| Industrial Applications | Development of specialty chemicals | Potential use in agriculture and materials science |

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Acetamide Derivatives

Key Observations:

Bioactivity Correlations: Midodrine’s 2,5-dimethoxyphenyl and β-hydroxyethyl groups are critical for its vasopressor activity via α-adrenergic receptor agonism . Replacing these with 2,5-dichlorobenzyl and N-ethyl (as in the target compound) likely shifts pharmacological activity due to altered electronic and steric profiles. Chloroacetamides like Alachlor and Pretilachlor (Table 1) prioritize chlorine and alkyl groups for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .

Physicochemical Properties: The N-ethyl group in the target compound reduces hydrogen-bond donor capacity (vs. Dichlorination increases lipophilicity (logP ~2.9 estimated; cf. Midodrine’s logP ~1.2), which may improve membrane penetration but reduce aqueous solubility .

Pharmacological and Industrial Potential

- Therapeutic Hypotheses : The compound’s structural similarity to Midodrine suggests possible adrenergic modulation , while its dichlorobenzyl group may confer antimicrobial properties akin to arylsulfinyl acetamide tRNA synthetase inhibitors .

- Agrochemical Relevance : Chloroacetamides like Alachlor demonstrate that dichlorinated aromatic systems are viable herbicidal scaffolds; the target compound’s dichlorobenzyl group warrants herbicidal screening .

Biological Activity

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide is . The presence of two chlorine atoms on the benzyl ring enhances its lipophilicity and potential interactions with biological targets. The acetamide functional group contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The mechanism often involves:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies have shown that similar compounds can significantly reduce COX-2 activity, leading to anti-inflammatory effects .

- Receptor Binding : Preliminary studies suggest that 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide may bind effectively to receptors involved in pain signaling, potentially modulating pain perception.

Antimicrobial Activity

Research indicates that compounds similar to 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide exhibit antimicrobial properties. For instance, studies have demonstrated that structurally related thiazole derivatives show significant antibacterial activity against various strains of bacteria .

Anticancer Properties

The compound's potential anticancer effects are also noteworthy. In vitro assays have revealed that related compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism through which they exert cytotoxic effects .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluating the anti-inflammatory properties of related amides found that they significantly reduced paw edema in animal models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity Against Cancer Cells : Research involving thiazole derivatives showed promising results with IC50 values indicating effective cytotoxicity against colon carcinoma cell lines. These findings suggest that structural modifications could enhance the anticancer efficacy of similar compounds .

- Antiviral Activity : Some derivatives have exhibited antiviral properties against influenza viruses, demonstrating their versatility as potential therapeutic agents in treating viral infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzyl ring and acetamide group that influence biological activity. Electron-withdrawing groups like chlorine enhance potency by increasing binding affinity to target sites. Conversely, electron-donating groups may reduce activity due to steric hindrance or unfavorable electronic interactions .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.